5-(1-Propynyl)-2'-o-methylcytidine
Overview
Description
5-(1-Propynyl)-2’-o-methylcytidine is a chemically modified nucleoside that has garnered significant interest in the fields of molecular biology and medicinal chemistry. This compound is a derivative of cytidine, where the hydrogen atom at the 5-position of the cytosine ring is replaced with a 1-propynyl group, and the hydroxyl group at the 2’ position of the ribose sugar is methylated. These modifications enhance the stability and binding affinity of nucleic acids, making 5-(1-Propynyl)-2’-o-methylcytidine a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Propynyl)-2’-o-methylcytidine typically involves the following steps:
Protection of the Ribose Hydroxyl Groups: The hydroxyl groups of ribose are protected using silyl or acetal groups to prevent unwanted reactions during the subsequent steps.
Formation of the 1-Propynyl Group: The 1-propynyl group is introduced at the 5-position of the cytosine ring through a palladium-catalyzed coupling reaction with a suitable alkyne precursor.
Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group of the ribose is methylated using methyl iodide in the presence of a base such as sodium hydride.
Deprotection: The protecting groups on the ribose are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of 5-(1-Propynyl)-2’-o-methylcytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Propynyl)-2’-o-methylcytidine undergoes various chemical reactions, including:
Oxidation: The 1-propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding saturated derivatives.
Substitution: The 1-propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated nucleoside derivatives.
Substitution: Formation of various substituted nucleosides.
Scientific Research Applications
5-(1-Propynyl)-2’-o-methylcytidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified oligonucleotides with enhanced stability and binding affinity.
Biology: Employed in the study of nucleic acid interactions and the development of antisense oligonucleotides for gene silencing.
Medicine: Investigated for its potential in therapeutic applications, including the development of antiviral and anticancer agents.
Industry: Utilized in the production of diagnostic probes and biosensors.
Mechanism of Action
The mechanism of action of 5-(1-Propynyl)-2’-o-methylcytidine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of the resulting nucleic acid structures. The 1-propynyl group increases hydrophobic interactions, while the methylation at the 2’-position reduces susceptibility to enzymatic degradation. These modifications improve the overall stability and efficacy of nucleic acid-based therapeutics and diagnostics.
Comparison with Similar Compounds
Similar Compounds
5-(1-Propynyl)-2’-deoxyuridine: Similar in structure but lacks the 2’-methyl group.
5-Methyl-2’-deoxycytidine: Contains a methyl group at the 5-position instead of the 1-propynyl group.
2’-O-Methylcytidine: Lacks the 1-propynyl group but has a methyl group at the 2’-position.
Uniqueness
5-(1-Propynyl)-2’-o-methylcytidine is unique due to the combined presence of the 1-propynyl group and the 2’-methyl group. This dual modification enhances the stability and binding affinity of nucleic acids more effectively than either modification alone, making it a valuable tool in various scientific and therapeutic applications.
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-3-4-7-5-16(13(19)15-11(7)14)12-10(20-2)9(18)8(6-17)21-12/h5,8-10,12,17-18H,6H2,1-2H3,(H2,14,15,19)/t8-,9-,10-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNYOZGTGXUIIY-DNRKLUKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609243 | |
Record name | 2'-O-Methyl-5-prop-1-yn-1-ylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179817-96-0 | |
Record name | 2'-O-Methyl-5-prop-1-yn-1-ylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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